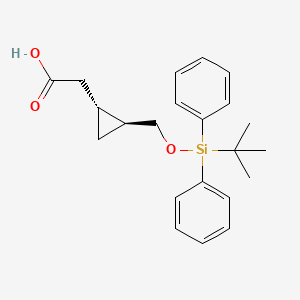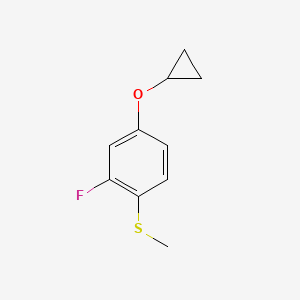![molecular formula C13H13IN4O2 B14808536 N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14808536.png)
N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a pyrazole ring, and a carbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of 3-iodo-4-methylbenzoyl chloride. This intermediate is synthesized by reacting 3-iodo-4-methylbenzoic acid with thionyl chloride in chloroform at elevated temperatures (60-80°C) for several hours . The resulting 3-iodo-4-methylbenzoyl chloride is then reacted with 3-methyl-1H-pyrazole-5-carbohydrazide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Condensation Reactions: The carbohydrazide moiety can engage in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The iodinated benzoyl group and the pyrazole ring are likely to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylbenzoyl chloride: An intermediate used in the synthesis of the target compound.
4-Iodopyrazole: Shares the pyrazole ring structure and iodination.
Methyl 4-iodobenzoate: Contains the iodinated benzoyl group.
Uniqueness
N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13IN4O2 |
|---|---|
Molecular Weight |
384.17 g/mol |
IUPAC Name |
N'-(3-iodo-4-methylbenzoyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H13IN4O2/c1-7-3-4-9(6-10(7)14)12(19)17-18-13(20)11-5-8(2)15-16-11/h3-6H,1-2H3,(H,15,16)(H,17,19)(H,18,20) |
InChI Key |
WLMDXBKCIFEVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=NNC(=C2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14808455.png)
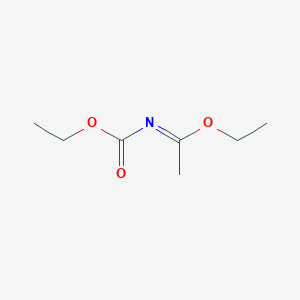

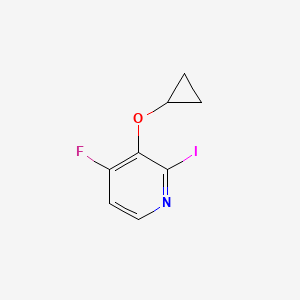


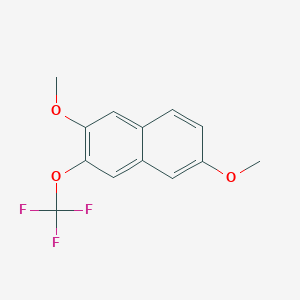
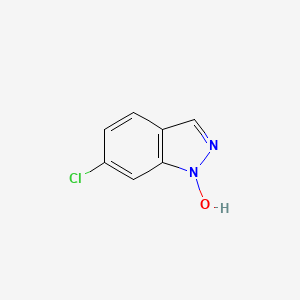
![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)

